molecular formula C15H13FO2 B2570989 Methyl 2-fluoro-4-(4-methylphenyl)benzoate CAS No. 1820648-65-4

Methyl 2-fluoro-4-(4-methylphenyl)benzoate

Cat. No.: B2570989
CAS No.: 1820648-65-4
M. Wt: 244.265
InChI Key: DXBVGQOJIWXJSG-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-(4-methylphenyl)benzoate” is a chemical compound with the CAS Number: 1820648-65-4 . It has a molecular weight of 244.27 . The IUPAC name for this compound is methyl 3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H13FO2/c1-10-3-5-11 (6-4-10)12-7-8-13 (14 (16)9-12)15 (17)18-2/h3-9H,1-2H3 . This code provides a textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Organic Chemistry

Methyl 2-fluoro-4-(4-methylphenyl)benzoate serves as a key intermediate in various organic synthesis processes due to its unique structural and chemical properties. For instance, it has been utilized in the synthesis of 2-Fluoro-4-bromobiphenyl, an important intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen. This synthesis process emphasizes the molecule's utility in facilitating cross-coupling reactions and highlights the challenges and innovations in its production, including the development of practical pilot-scale methods for preparation from readily available starting materials while considering environmental and safety concerns (Qiu et al., 2009).

Pharmacological and Biomedical Research

This compound and its derivatives exhibit a wide range of pharmacological activities, making them valuable in the development of new therapeutic agents. For example, the structure is closely related to compounds studied for their antimicrobial properties, such as p-Cymene, which demonstrates the potential for this compound derivatives in creating new antimicrobial agents. The focus on these compounds underscores the ongoing search for new substances with antimicrobial properties to address the challenges of communicable diseases and antimicrobial resistance (Marchese et al., 2017).

Environmental and Material Science

The compound's role extends into environmental science and materials research, particularly in the study of synthetic phenolic antioxidants (SPAs). While not directly mentioned, the chemical framework of this compound relates to the broader category of synthetic compounds being investigated for their environmental occurrence, human exposure, and toxicity. Studies in this field aim to understand the impact of such compounds on health and the environment, guiding the development of safer alternatives and strategies to mitigate potential risks (Liu & Mabury, 2020).

Advanced Oxidation Processes

Research into advanced oxidation processes for environmental remediation has considered compounds with similar structures to this compound. These studies focus on degradation pathways, by-products, and the biotoxicity of contaminants, aiming to enhance treatment methods for pollutants in water sources. Such research is crucial for developing effective strategies to degrade recalcitrant compounds, ensuring the safety and sustainability of water resources (Qutob et al., 2022).

Properties

IUPAC Name

methyl 2-fluoro-4-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-8-13(14(16)9-12)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBVGQOJIWXJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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